Home > Products > Screening Compounds P87906 > MC-Val-Cit-PAB-carfilzomib iodide
MC-Val-Cit-PAB-carfilzomib iodide -

MC-Val-Cit-PAB-carfilzomib iodide

Catalog Number: EVT-13568706
CAS Number:
Molecular Formula: C68H96N11O13+
Molecular Weight: 1275.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MC-Val-Cit-PAB-carfilzomib iodide is a complex chemical compound utilized primarily in the field of targeted cancer therapy. It is a conjugate formed by linking carfilzomib, an irreversible proteasome inhibitor, with a specific peptide-based linker, which enhances its therapeutic efficacy. This compound is particularly notable for its ability to selectively deliver cytotoxic agents to cancer cells, thereby minimizing damage to healthy tissues.

Source and Classification

The compound is classified under the category of antibody-drug conjugates (ADCs), which are designed to deliver potent cytotoxic drugs directly to tumor cells through specific targeting mechanisms. The key components include:

  • Carfilzomib: A proteasome inhibitor that disrupts protein degradation pathways within cancer cells.
  • Linker Components: The MC-Val-Cit-PAB linker is designed to be cleaved in lysosomal conditions, allowing for the controlled release of the cytotoxic agent.
Synthesis Analysis

Methods and Technical Details

The synthesis of MC-Val-Cit-PAB-carfilzomib involves several steps:

  1. Preparation of Linker: The linker, which consists of maleimidocaproyl (MC), valine-citrulline (Val-Cit), and p-aminobenzyloxycarbonyl (PAB), is synthesized through peptide coupling reactions. These reactions typically involve activating agents such as N-hydroxy succinimide or dicyclohexylcarbodiimide to facilitate the formation of peptide bonds.
  2. Conjugation with Carfilzomib: The activated linker is then reacted with carfilzomib, allowing for the formation of a stable thioether bond between the maleimide group of the linker and a thiol group present in carfilzomib.
  3. Purification: The resulting conjugate undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure the removal of unreacted components and by-products.

Technical Challenges

The synthesis process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of MC-Val-Cit-PAB-carfilzomib can be represented as follows:

  • Molecular Formula: C₆₁H₈₃N₁₃O₁₄S
  • Molecular Weight: Approximately 1275.56 g/mol
  • Structural Features:
    • The compound features a complex arrangement that includes a proteasome inhibitor moiety linked via a cleavable peptide linker.
    • The presence of multiple functional groups enhances its solubility and bioavailability.
Chemical Reactions Analysis

Reactions and Technical Details

MC-Val-Cit-PAB-carfilzomib undergoes several key reactions:

  1. Cleavage Reaction: In the acidic environment of lysosomes, the Val-Cit bond within the linker is hydrolyzed, leading to the release of carfilzomib inside the target cancer cell.
  2. Proteasome Inhibition: Once released, carfilzomib binds irreversibly to the proteasome, inhibiting its function and leading to accumulation of regulatory proteins that trigger apoptosis in cancer cells.

These reactions are critical for the therapeutic action of this compound in cancer treatment.

Mechanism of Action

Process and Data

The mechanism by which MC-Val-Cit-PAB-carfilzomib exerts its effects involves several steps:

  1. Targeting: The compound selectively binds to cancer cells through specific receptors or antigens present on their surface.
  2. Internalization: Once bound, the conjugate is internalized into the cell via endocytosis.
  3. Release of Carfilzomib: Inside the lysosome, the linker undergoes cleavage, releasing carfilzomib.
  4. Inhibition of Proteasome Activity: Carfilzomib then binds to the proteasome's active site, inhibiting its function and leading to apoptosis due to disrupted protein homeostasis.

This targeted approach minimizes systemic toxicity while maximizing therapeutic efficacy against tumors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: The conjugate is stable under physiological conditions but is designed to be cleaved under specific intracellular environments.
  • Reactivity: Exhibits reactivity towards thiol groups due to its maleimide component, facilitating selective targeting.

Relevant data indicate that these properties are crucial for its effectiveness as an anticancer agent.

Applications

Scientific Uses

MC-Val-Cit-PAB-carfilzomib has significant applications in oncology research and treatment development:

  • Targeted Therapy: Used in developing targeted therapies for various cancers, particularly multiple myeloma.
  • Research Tool: Serves as a model compound for studying drug delivery systems and ADC design.
  • Clinical Trials: Investigated in clinical trials for its efficacy and safety profiles in treating resistant forms of cancer.

This compound exemplifies advancements in precision medicine by enhancing drug delivery while reducing side effects associated with traditional chemotherapy.

Introduction to Antibody-Drug Conjugate (ADC) Architectures in Targeted Oncology

Evolution of ADC Design: From First-Generation to Precision Therapeutics

Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted oncology therapeutics, designed to synergize the antigen-specificity of monoclonal antibodies with the cytotoxic potency of small-molecule payloads. The architectural evolution of ADCs spans three distinct generations:

  • First-Generation ADCs (e.g., gemtuzumab ozogamicin) utilized conventional chemotherapeutics (e.g., calicheamicin) with inherently modest potency (IC₅₀ > 10 nM) and unstable linkers (e.g., hydrazone), leading to premature payload release and systemic toxicity [2] [10]. Drug-to-antibody ratios (DAR) typically ranged from 1–4, limiting tumoricidal efficacy.
  • Second-Generation ADCs (e.g., brentuximab vedotin) incorporated ultra-potent payloads (e.g., auristatins, maytansinoids; IC₅₀ ~ 0.01–0.1 nM) and more stable protease-cleavable linkers (e.g., Val-Cit-PAB). Despite improved efficacy, heterogeneity in conjugation sites and residual off-target toxicity persisted [6] [10].
  • Third-Generation ADCs leverage homogeneous conjugation (e.g., site-specific cysteine engineering), high-DAR platforms (DAR 6–8), and novel payload classes beyond tubulin inhibitors/DNA-damaging agents. This generation emphasizes payload diversification and optimized linker stability-to-release kinetics [2] [3] [10].

Table 1: Evolution of ADC Design Elements

GenerationPayload ExamplesTypical DARLinker TechnologyKey Limitations
FirstCalicheamicin, Doxorubicin1–4Acid-labile (e.g., hydrazone)Low potency, linker instability
SecondMMAE, DM13–4Dipeptide (e.g., Val-Cit)Heterogeneity, on-target toxicity
ThirdTopoisomerase inhibitors, Proteasome inhibitors4–8Engineered dipeptide (e.g., cBu-Cit), hydrophilic linkersOptimizing bystander effects

Role of Proteasome Inhibitors as Payloads in ADC Development

Proteasome inhibitors represent a mechanistically distinct class of ADC payloads targeting the ubiquitin-proteasome pathway, crucial for protein homeostasis in cancer cells. Unlike microtubule-disrupting agents, proteasome inhibitors:

  • Induce Irreversible Proteasomal Inhibition: Carfilzomib (the payload in MC-Val-Cit-PAB-carfilzomib iodide) contains an α,β-epoxyketone warhead that forms a morpholino adduct with the β5 subunit of the 20S proteasome, abolishing chymotrypsin-like activity irreversibly [1] [5]. This triggers accumulation of polyubiquitinated proteins, ER stress, and caspase-mediated apoptosis.
  • Overcome Resistance to Conventional Payloads: Tumors resistant to mitotic inhibitors (e.g., due to P-glycoprotein efflux) remain sensitive to proteasome inhibition, expanding ADC applicability [5] [9].
  • Exhibit Hematologic Selectivity: Proteasome inhibition shows pronounced efficacy in hematological malignancies (e.g., multiple myeloma), though ADC targeting extends applicability to solid tumors [5] [10].

Table 2: Comparison of ADC Payload Classes

Payload ClassMechanism of ActionExample AgentsPotency (IC₅₀)Key Advantages
Tubulin inhibitorsMicrotubule destabilizationMMAE, DM10.01–0.1 nMHigh potency, bystander effect
DNA-damaging agentsDNA alkylation/cross-linkingCalicheamicin, PBD0.001–0.01 nMCell cycle independence
Proteasome inhibitorsIrreversible 20S proteasome inhibitionCarfilzomib2.5–5 nMOvercomes resistance, synergistic with protein stress
Topoisomerase inhibitorsDNA strand breakageSN-38, DXd0.1–1 nMActivity in slow-cycling cells

Strategic Importance of MC-Val-Cit-PAB-Carfilzomib Iodide in ADC Innovation

MC-Val-Cit-PAB-carfilzomib iodide (CAS# 2055896-83-6) exemplifies a rationally designed drug-linker conjugate integrating third-generation ADC principles:

  • Molecular Architecture: The conjugate comprises:
  • Payload: Carfilzomib, an epoxyketone-based irreversible proteasome inhibitor.
  • Linker: MC-Val-Cit-PAB (maleimidocaproyl-valine-citrulline-para-aminobenzyloxycarbonyl), a lysosomally cleavable dipeptide linker.
  • Conjugation Handle: Maleimide group for cysteine-directed antibody coupling (DAR typically 2–4).
  • Counterion: Iodide salt enhancing solubility [1] [4] [8].
  • Mechanism of Payload Release: Upon ADC internalization and lysosomal trafficking, cathepsin B cleaves the Cit-PAB bond, releasing carfilzomib and the self-immolative PAB group. The iodide counterion ensures plasma stability while facilitating payload release in acidic lysosomes [4] [6].
  • Advantages Over Conventional Payloads:
  • Synergistic Cytotoxicity: Combines proteasome inhibition with antibody-dependent cellular phagocytosis (ADCP) induced by the antibody moiety [9] [10].
  • Bystander Activity: Released carfilzomib (log P ~1.5) diffuses into adjacent tumor cells, crucial for heterogeneous antigen expression [5].
  • Resistance Mitigation: Retains efficacy in tumors refractory to DNA-damaging agents or mitotic inhibitors [5] [10].

Table 3: Molecular Characteristics of MC-Val-Cit-PAB-Carfilzomib Iodide

PropertySpecificationSignificance
Molecular FormulaC₆₈H₉₆IN₁₁O₁₃High molecular weight (1402.46 g/mol) typical for ADC payloads
Purity≥95–96.58% [1] [8]Ensures batch-to-batch consistency in ADC manufacturing
Solubility230 mg/mL in DMSO [1] [8]Facilitates conjugation buffer compatibility
Linker Cleavage TriggerCathepsin B (lysosomal proteases) [4] [6]Tumor-selective payload release
Payload MechanismIrreversible β5 subunit proteasome inhibitionSustained antitumor effect post-release

The strategic innovation of MC-Val-Cit-PAB-carfilzomib iodide lies in its fusion of validated linker chemistry (Val-Cit-PAB) with a non-classical payload, addressing key limitations of earlier ADCs. Preclinical studies confirm its potent in vitro cytotoxicity (IC₅₀ 2–10 nM in multiple myeloma lines) when conjugated to tumor-targeting antibodies [4] [5]. This positions it as a pivotal tool for expanding the therapeutic index of ADCs targeting proteasome-sensitive malignancies.

Properties

Product Name

MC-Val-Cit-PAB-carfilzomib iodide

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]morpholin-4-ium-4-yl]acetyl]amino]-4-phenylbutanoyl]amino]-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide

Molecular Formula

C68H96N11O13+

Molecular Weight

1275.6 g/mol

InChI

InChI=1S/C68H95N11O13/c1-44(2)38-53(61(84)68(7)43-92-68)74-65(88)55(40-48-20-13-9-14-21-48)76-64(87)54(39-45(3)4)75-63(86)52(29-26-47-18-11-8-12-19-47)72-57(81)42-79(34-36-91-37-35-79)41-49-24-27-50(28-25-49)71-62(85)51(22-17-32-70-67(69)90)73-66(89)60(46(5)6)77-56(80)23-15-10-16-33-78-58(82)30-31-59(78)83/h8-9,11-14,18-21,24-25,27-28,30-31,44-46,51-55,60H,10,15-17,22-23,26,29,32-43H2,1-7H3,(H9-,69,70,71,72,73,74,75,76,77,80,81,85,86,87,88,89,90)/p+1/t51-,52-,53-,54-,55-,60-,68+/m0/s1

InChI Key

LFLRXYNLTLDZQQ-KPOMOQQRSA-O

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.